3,7-Di-tert-butyl-1,5-dinitronaphthalene
Overview
Description
3,7-Di-tert-butyl-1,5-dinitronaphthalene is a chemical compound with the molecular formula C18H22N2O4 . It is also known by its synonyms RARECHEM AQ BD 0NA3 and Naphthalene, 3,7-bis (1,1-dimethylethyl)-1,5-dinitro- .
Molecular Structure Analysis
The molecular structure of 3,7-Di-tert-butyl-1,5-dinitronaphthalene consists of a naphthalene core substituted with tert-butyl groups at the 3 and 7 positions and nitro groups at the 1 and 5 positions . The molecular weight of the compound is 330.38 .Physical And Chemical Properties Analysis
3,7-Di-tert-butyl-1,5-dinitronaphthalene has a melting point of 198 °C . Its molecular formula is C18H22N2O4 and it has a molecular weight of 330.38 .Scientific Research Applications
Chemical Sensing and Luminescence
- A study on a luminescent terbium-metal-organic framework highlights the development of materials with potential sensing applications. This framework features pyridyl-tetracarboxylate ligands and demonstrates high sensitivity for detecting Cu(2+) ions and nitromethane, showcasing the utility of luminescent compounds in environmental monitoring and safety applications (Zhao et al., 2016).
Radical Anions and Electron Transfer
- Research on the intervalence radical anions of dinitroaromatic compounds, including dinitronaphthalene, explores their charge-transfer bands and electronic interactions. This work provides insights into the photophysical properties of dinitroaromatic radical anions, relevant to understanding electron transfer processes and the design of materials with specific electronic properties (Nelsen et al., 2003).
Environmental and Health Impact of Related Compounds
- Studies on phthalates, compounds structurally related to naphthalene derivatives, discuss their widespread use, potential health impacts, and challenges in exposure assessment for epidemiological studies. These findings are crucial for assessing the safety and environmental impact of chemical compounds used in consumer products (Johns et al., 2015).
Safety and Hazards
This compound is identified as an irritant . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin or eyes, it should be washed off with plenty of water . In case of ingestion, the mouth should be rinsed with water and medical attention should be sought immediately .
properties
IUPAC Name |
3,7-ditert-butyl-1,5-dinitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)11-7-13-14(15(9-11)19(21)22)8-12(18(4,5)6)10-16(13)20(23)24/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWQZUTMGLDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2[N+](=O)[O-])C(C)(C)C)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369588 | |
Record name | 3,7-Di-tert-butyl-1,5-dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20870-37-5 | |
Record name | 3,7-Di-tert-butyl-1,5-dinitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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